molecular formula C10H14F3NO2 B2635618 1-Cyclobutanecarbonyl-3-(trifluoromethyl)pyrrolidin-3-ol CAS No. 1389931-96-7

1-Cyclobutanecarbonyl-3-(trifluoromethyl)pyrrolidin-3-ol

Cat. No.: B2635618
CAS No.: 1389931-96-7
M. Wt: 237.222
InChI Key: BSBUXCVCQBMPOY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives, which include “1-Cyclobutanecarbonyl-3-(trifluoromethyl)pyrrolidin-3-ol”, can be achieved through two main strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are influenced by the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyrrolidine moiety .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are influenced by the unique physicochemical properties of the fluorine atom, which is the next smallest atom after hydrogen but the atom with the largest electronegativity .

Scientific Research Applications

Molecular Structure and Properties

The molecule of 1-{(2E)-2-[(Aminocarbonothioyl)hydrazono]-2-(3-mesityl-3-methylcyclobutyl)ethyl}pyrrolidine-2,5-dione, a compound related to 1-Cyclobutanecarbonyl-3-(trifluoromethyl)pyrrolidin-3-ol, has been studied for its structural properties. This molecule contains cyclobutane, pyrrolidine, and benzene rings. Its cyclobutane ring demonstrates notable planarity with a maximum deviation of 0.151 Å. This structural analysis contributes to understanding the chemical behavior and potential applications of similar compounds (Karakurt, Dinçer, Yilmaz, & Cukurovali, 2003).

Synthetic Applications

  • Cyclopenta[b]pyrroles Synthesis: The pyrrolidine-mediated reactions of 1,2,4-triazines with cyclobutanone lead to cyclopenta[b]pyrroles, which can be further derivatized. This highlights a potential application of this compound in synthetic organic chemistry, particularly in the construction of complex ring systems (Ye et al., 2010).

  • Trifluoromethyl-Substituted Compounds: Synthesis of trifluoromethyl-substituted analogues of 1-amino-cyclobutane-1-carboxylic acid, closely related to this compound, showcases its potential in the creation of novel compounds with unique properties, which can be significant in pharmaceutical and material sciences (Radchenko, Mykhailiuk, Bezdudny, & Komarov, 2009).

Biological Applications

  • β-Galactofuranosidase Inhibition: Enantiomeric polyhydroxyalkylpyrrolidines, derived from compounds similar to this compound, have been synthesized and evaluated as inhibitors of the β-galactofuranosidase from Penicillium fellutanum. Although these compounds showed little inhibitory activity, this approach indicates potential biological applications in enzyme inhibition studies (Oliveira Udry et al., 2016).

Material Science Applications

  • Electrochemical Properties: Research on fulleropyrrolidines containing trifluoromethyl groups, related to this compound, demonstrated that these compounds exhibit promising fluorescence and electrochemical properties. This suggests their potential application in materials science, particularly in photovoltaic conversion materials (Li, Yu, Fang, & Wei, 2012).

Future Directions

The future directions of “1-Cyclobutanecarbonyl-3-(trifluoromethyl)pyrrolidin-3-ol” are promising, with potential applications in various fields such as drug discovery, catalysis, and material science. It is expected that many novel applications of this compound will be discovered in the future .

Properties

IUPAC Name

cyclobutyl-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F3NO2/c11-10(12,13)9(16)4-5-14(6-9)8(15)7-2-1-3-7/h7,16H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSBUXCVCQBMPOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCC(C2)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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